Ethyl 2-(4-isopropylphenoxy)propionate
Description
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(4-propan-2-ylphenoxy)propanoate |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)11(4)17-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3 |
InChI Key |
SOLNBHPPWVTDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Substituent Impact: The 4-isopropyl group in the target compound likely enhances hydrophobicity compared to hydroxyl (as in ) or chlorinated groups (as in ). This could influence solubility in organic solvents or biological membranes. Chlorinated analogs (e.g., Fenoxaprop-ethyl ) exhibit higher molecular weights and enhanced herbicidal activity due to electron-withdrawing effects, which stabilize reactive intermediates. Bulkier ester groups (e.g., isopropyl in ) may reduce polymerization efficiency but improve thermal stability in polymer matrices.
Physicochemical and Functional Properties
- Solubility: Ethyl ester derivatives (e.g., Fenoxaprop-ethyl ) are typically soluble in polar aprotic solvents (DMF, THF), whereas isopropyl esters () favor non-polar solvents.
- Biological Activity: Chlorinated phenoxypropionates () are potent herbicide safeners, while hydroxylated variants () are less active but serve as polymer building blocks.
- Polymerization Control : Ethyl propionate-based RAFT agents (e.g., X1 ) enable controlled molecular weight growth (Mn ~5,600, PDI ~1.51) compared to isobutyrate analogs (X2), which form lower Mn oligomers (Mn ~1,500) .
Polymer Chemistry
- RAFT Polymerization: Ethyl propionate xanthates (X1) facilitated synthesis of polyNVP-b-polystyrene block copolymers (Mn ~5,200, PDI ~1.26), demonstrating controlled/living polymerization .
- Temperature Sensitivity : Lower temperatures (40–60°C) improved control over molecular weight distribution (PDI ~1.18), while higher temperatures (80°C) accelerated reactions but increased PDI (~1.8) .
Agrochemical Potential
- Herbicide Safeners: Chlorinated derivatives like Fenoxaprop-ethyl are prioritized for their ability to protect crops from herbicide toxicity, a trait linked to their electron-deficient aromatic rings .
- Structure-Activity Relationship (SAR) : The 4-isopropyl group in the target compound may offer moderate bioactivity, balancing hydrophobicity and steric effects compared to halogenated analogs.
Preparation Methods
Alkylation of 4-Isopropylphenol
4-Isopropylphenol is deprotonated using bases such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, acetonitrile). The resulting phenoxide ion reacts with ethyl 2-bromopropionate via an S<sub>N</sub>2 mechanism.
Example Protocol (from US5886209A):
Phase-Transfer Catalysis (PTC)
To enhance reaction efficiency, phase-transfer catalysts like PEG-1500 facilitate interfacial reactions between aqueous and organic phases. A patent (CN112321428A) describes:
-
Reagents : 4-isopropylphenol, ethyl tosylate, NaOH, PEG-1500, xylene.
-
Conditions : 120°C, 6 hours.
Esterification of 2-(4-Isopropylphenoxy)propionic Acid
Racemic or enantiopure 2-(4-isopropylphenoxy)propionic acid is esterified using excess ethanol under acidic or enzymatic conditions.
Acid-Catalyzed Esterification
Concentrated sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH) catalyze the reaction:
Multi-Stage Vacuum Distillation
To achieve high purity (>99%), US5886209A outlines a sequential esterification-distillation process:
-
First Stage : Esterify at 50°C under reduced pressure (0.1 bar) to remove water.
-
Second Stage : Reflux with fresh ethanol and H₂SO₄.
Catalytic Asymmetric Synthesis
Enantioselective routes are critical for bioactive derivatives.
Chiral Auxiliary Approach
Using (R)-ethyl O-benzenesulfonyl lactate, CN112321428A reports:
Heteropolyacid Gas-Phase Catalysis
A novel method (CN111187155A) employs tungsten-based heteropolyacids:
-
Reagents : D-lactic acid, 4-isopropylphenol, supported H₃PW₁₂O₄₀.
-
Conditions : 250°C in a fixed-bed reactor, nitrogen carrier gas.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Williamson Ether | 90°C, DMF, Cs₂CO₃ | 81% | >95% | Scalable, minimal byproducts |
| Acid-Catalyzed Esterification | H₂SO₄, reflux | 92% | >99% | High purity, simple setup |
| Catalytic Asymmetric | Heteropolyacid, 250°C | 78% | >98% ee | Enantioselective, solvent-free |
Purification and Characterization
-
Crystallization : Ethanol/water mixtures yield white crystals (mp 41–46°C).
-
Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes dialkylated byproducts.
-
Spectroscopy : <sup>1</sup>H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 4.70 (q, 1H, CHCH₃).
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-isopropylphenoxy)propionate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or esterification. A common method involves reacting ethyl 2-bromopropionate with 4-isopropylphenol in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile . Alternative routes may use coupling agents (e.g., DCC/DMAP) for ester formation. Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 molar ratio of phenol to bromopropionate) critically impact yield, with optimized conditions achieving >85% purity .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage and aromatic substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., expected [M+H]⁺ = 279.16 g/mol).
- Infrared spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (aryl-O-C stretch) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade samples) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
Key properties include:
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for side-product formation during synthesis?
Side-products (e.g., di-aryl ethers or hydrolysis byproducts) arise from competing pathways. Mechanistic studies employ:
Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?
Chiral resolution can be achieved via:
- Chiral auxiliaries : Use of (S)- or (R)-configured catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak AD-H) for enantiomer separation.
- Crystallization-induced diastereomer resolution : Forming diastereomeric salts with chiral amines .
Q. How does structural modification (e.g., substituent variation) affect bioactivity in herbicidal applications?
Structure-activity relationship (SAR) studies compare analogs:
| Substituent | Bioactivity (IC₅₀, μM) | Notes |
|---|---|---|
| 4-isopropylphenoxy | 12.3 | Baseline activity |
| 4-chlorophenoxy | 8.7 | Enhanced herbicidal potency |
| 4-trifluoromethylphenoxy | 5.2 | Higher lipophilicity improves membrane penetration |
Q. What methodologies resolve contradictions in reported toxicity data across studies?
Discrepancies in toxicity profiles (e.g., LD₅₀ variations) require:
- Dose-response revalidation : Repetition under standardized OECD guidelines.
- Metabolite profiling : LC-MS/MS to identify toxic intermediates (e.g., free phenoxy acids) .
- In silico toxicology : QSAR models to predict hepatotoxicity endpoints .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
